molecular formula C4H7N5O B14008406 N-(2-Methyl-2H-tetrazol-5-yl)-acetamide CAS No. 6154-06-9

N-(2-Methyl-2H-tetrazol-5-yl)-acetamide

Cat. No.: B14008406
CAS No.: 6154-06-9
M. Wt: 141.13 g/mol
InChI Key: LNNSLBKTJSIVFU-UHFFFAOYSA-N
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Description

N-(2-Methyl-2H-tetrazol-5-yl)-acetamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in various fields Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide typically involves the reaction of 2-methyl-2H-tetrazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2H-tetrazol-5-yl)-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .

Mechanism of Action

The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This can lead to various therapeutic effects, such as antihypertensive activity and urease inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-Methyl-2H-tetrazol-5-yl)-acetamide can be compared with other tetrazole derivatives:

Properties

CAS No.

6154-06-9

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)acetamide

InChI

InChI=1S/C4H7N5O/c1-3(10)5-4-6-8-9(2)7-4/h1-2H3,(H,5,7,10)

InChI Key

LNNSLBKTJSIVFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN(N=N1)C

Origin of Product

United States

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